molecular formula C20H13BrN4O2 B050902 Bromotopsentin CAS No. 112515-44-3

Bromotopsentin

Cat. No. B050902
M. Wt: 421.2 g/mol
InChI Key: YHGQVXFIJGWOFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromotopsentin is a natural product isolated from the marine sponge Topsentia sp. It has gained significant attention in the scientific community due to its potential applications in medicinal chemistry and drug discovery. Bromotopsentin has shown promising results in various studies, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Antioxidant and Anticancer Activities

Bromotopsentin (BSM), a bisindole alkaloid isolated from marine sponge Spongosorites sp., has shown significant potential in scientific research, particularly in the fields of antioxidant and anticancer activities. Studies have revealed that BSM possesses strong antioxidant properties, exhibiting more potent free radical scavenging activity compared to L-ascorbic acid. Its total antioxidant capacity, measured through the Trolox equivalent antioxidant capacity (TEAC), also surpasses that of L-ascorbic acid, highlighting its potential as an antioxidant agent. In addition, BSM has demonstrated notable anticancer properties, specifically inhibiting the growth of human cervical carcinoma (HeLa) cells and human lung carcinoma (A549) cells with considerable efficacy. These findings underscore the therapeutic potential of BSM in treating oxidative stress-related conditions and certain types of cancer (You Song, 2009).

properties

CAS RN

112515-44-3

Product Name

Bromotopsentin

Molecular Formula

C20H13BrN4O2

Molecular Weight

421.2 g/mol

IUPAC Name

[5-(6-bromo-1H-indol-3-yl)-1H-imidazol-2-yl]-(6-hydroxy-1H-indol-3-yl)methanone

InChI

InChI=1S/C20H13BrN4O2/c21-10-1-3-12-14(7-22-16(12)5-10)18-9-24-20(25-18)19(27)15-8-23-17-6-11(26)2-4-13(15)17/h1-9,22-23,26H,(H,24,25)

InChI Key

YHGQVXFIJGWOFP-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Canonical SMILES

C1=CC2=C(C=C1O)NC=C2C(=O)C3=NC=C(N3)C4=CNC5=C4C=CC(=C5)Br

Other CAS RN

112515-44-3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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